N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
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Overview
Description
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole and 5-methyl-5H-[1,2,4]triazino[5,6-b]indole, which are then subjected to various chemical reactions such as sulfonation, acylation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen or the addition of hydrogen, potentially affecting the compound’s stability and reactivity.
Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction might yield a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential therapeutic properties. Its multiple heterocyclic rings could interact with various biological targets, making it a candidate for drug development. Research might focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industry, N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE might be used in the production of specialty chemicals or advanced materials. Its unique properties could make it useful in applications such as coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be needed to elucidate these mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic amides with comparable structures, such as:
- N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE
- N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE might lie in its specific combination of heterocyclic rings and functional groups, which could confer unique chemical and biological properties. Comparative studies would be needed to highlight these differences and identify the specific advantages of this compound.
Properties
Molecular Formula |
C16H14N6O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N6O2S/c1-9-7-12(21-24-9)17-13(23)8-25-16-18-15-14(19-20-16)10-5-3-4-6-11(10)22(15)2/h3-7H,8H2,1-2H3,(H,17,21,23) |
InChI Key |
UODLQBKHDOUCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
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